4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an imidazole ring, a benzamide group, and an indazole moiety, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of 1H-imidazole derivative: Reacting 1H-imidazole with an appropriate halogenating agent to introduce a reactive halide group.
Benzamide synthesis: Reacting the halide derivative with benzamide under suitable conditions to form the imidazole-benzamide intermediate.
Indazole coupling: Finally, coupling the intermediate with 1H-indazole to obtain the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the imidazole or benzamide rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms, such as alcohols and amines.
Substitution Products: Different substituted derivatives based on the position and nature of the substituent.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The imidazole and benzamide groups may interact with enzymes or receptors in biological systems.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)methyl)benzoic acid: Similar structure but lacks the indazole group.
N-(1H-indazol-6-yl)benzamide: Similar structure but lacks the imidazole group.
Uniqueness: The presence of both the imidazole and indazole groups in 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide provides unique chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1H-indazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(21-16-6-5-15-10-20-22-17(15)9-16)14-3-1-13(2-4-14)11-23-8-7-19-12-23/h1-10,12H,11H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZQPVDBVIXUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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